(4-Methylpyrimidin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBDUPXURRCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of (4-Methylpyrimidin-2-yl)methanamine hydrochloride generally involves:
- Construction of the pyrimidine ring with appropriate substituents.
- Introduction of the aminomethyl group at the 5-position of the pyrimidine ring.
- Conversion to hydrochloride salt for stability and handling.
Two main synthetic approaches are prominent:
- Cyclocondensation of amidines with nitrile derivatives to form the pyrimidine core.
- Reductive amination of pyrimidine aldehydes or cyanohydrins to introduce the aminomethyl group.
Preparation via Pyrimidine Ring Synthesis and Aminomethylation
Cyclocondensation Approach Using Acetamidine and Formylaminopropionitrile
According to patent US8198443B2, a key method for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine (structurally related to (4-Methylpyrimidin-2-yl)methanamine) involves the reaction of an α-formyl-β-formylaminopropionitrile salt with an acetamidine salt. This method allows the formation of the pyrimidine ring with the methyl group at the 4-position and an aminomethyl substituent at the 5-position.
- Starting materials: Acetamidine salts, α-formyl-β-formylaminopropionitrile salts (Li, Na, or K salts).
- Reaction conditions: Typically performed in aqueous or alcoholic media, with Lewis acid catalysts such as iron(II) sulfate or copper(II) salts to improve yields.
- Advantages: High yield and purity, scalable for industrial production.
- Post-reaction purification: Hydrolysis of intermediates followed by liquid-liquid extraction to isolate the aminomethylpyrimidine, which can then be converted to the hydrochloride salt.
This approach is well-documented for its efficiency in producing vitamin B1 intermediates and related compounds.
Reductive Amination of Pyrimidine Aldehydes or Cyanohydrins
Another approach involves reductive amination of pyrimidine aldehydes or cyanohydrins with ammonia or amines, followed by reduction with sodium cyanoborohydride or other borohydride reagents.
- Key reagents: Pyrimidine-2-carbaldehyde derivatives, ammonium salts or amines, sodium cyanoborohydride.
- Reaction medium: Alcoholic solvents, especially methanol, often with tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane to maintain basic conditions.
- Catalysts and additives: Metal salts like FeSO4 can be added to scavenge cyanide ions when cyanohydrins are used.
- Process: The aldehyde or cyanohydrin is reacted with ammonia or an amine to form an imine or iminium intermediate, which is then reduced in situ to the corresponding aminomethyl compound.
- Final step: The free amine is converted to its hydrochloride salt by treatment with HCl in dioxane or similar solvents.
This method is versatile and allows for the preparation of various substituted pyrimidinylmethanamines, including the 4-methyl derivative.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome | |
|---|---|---|---|---|
| 1 | Cyclocondensation | Acetamidine salt + α-formyl-β-formylaminopropionitrile salt | Lewis acid catalysis (Fe, Cu salts), aqueous/alcoholic medium, moderate temperature | Formation of pyrimidine ring with methyl and aminomethyl groups |
| 2 | Hydrolysis | Acidic or basic hydrolysis | Converts intermediates to aminomethylpyrimidine | |
| 3 | Reductive amination | Pyrimidine aldehyde + NH3 or amine + NaCNBH3 in MeOH | Basic medium with tertiary amine base, room to mild heat | High selectivity for aminomethyl product |
| 4 | Salt formation | Treatment with HCl in dioxane or methanol | Formation of hydrochloride salt for stability |
Yields reported in patents and literature range from 50% to 85% for the overall process, depending on purification methods and reaction scale.
Representative Example Procedure
Synthesis of this compound via Reductive Amination:
- Dissolve 4-methylpyrimidine-2-carbaldehyde (1 eq) in methanol.
- Add ammonium chloride (or ammonia solution) and 1,4-diazabicyclo[2.2.2]octane (0.2 eq) to maintain basicity.
- Slowly add sodium cyanoborohydride (1.2 eq) under stirring at room temperature.
- Stir the reaction mixture for 12-24 hours until completion (monitored by TLC or HPLC).
- Quench the reaction by adding aqueous HCl to form the hydrochloride salt.
- Isolate the product by filtration or extraction, followed by drying under vacuum.
This method yields the hydrochloride salt as a stable solid suitable for further use.
Research Findings and Optimization Notes
- The use of sodium cyanoborohydride is preferred due to its mild reducing properties, allowing selective reduction of imines without affecting other functional groups.
- The addition of metal salts like FeSO4 can improve reaction safety by scavenging cyanide ions released during cyanohydrin transformations.
- Alcoholic solvents such as methanol provide a good balance of solubility and reaction rate.
- The hydrochloride salt form enhances compound stability and facilitates purification and handling.
- Alternative Lewis acids (Fe, Co, Ni, Zn salts) can catalyze ring closure and improve yields in cyclocondensation steps.
- Purification often involves silica gel chromatography or recrystallization from suitable solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Catalyst/Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation (acetamidine + formylaminopropionitrile) | Acetamidine salts, formylaminopropionitrile salts | Water/Alcohol | FeSO4, CuSO4, other Lewis acids | 60-85 | Efficient for pyrimidine ring formation |
| Reductive amination of aldehyde | 4-Methylpyrimidine-2-carbaldehyde, NH3, NaCNBH3 | Methanol | 1,4-Diazabicyclo[2.2.2]octane, FeSO4 | 50-80 | Mild conditions, selective reduction |
| Hydrochloride salt formation | HCl in dioxane or methanol | Dioxane/MeOH | None | Quantitative | Stabilizes product for isolation |
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrimidin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Medicinal Chemistry
(4-Methylpyrimidin-2-yl)methanamine hydrochloride serves as a precursor in synthesizing various pharmaceutical agents. Its unique structure allows for the development of drugs targeting specific diseases, including:
- Cancer : The compound has shown potential in cytotoxicity studies against cancer cell lines, indicating its viability as an anticancer agent.
- Neurological Disorders : It is being explored as a phosphodiesterase type 1 (PDE1) inhibitor, which may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Studies
The compound plays a role in studying biological pathways and enzyme interactions. It has been shown to modulate significant biological pathways by interacting with various macromolecules, influencing cellular processes relevant to health and disease management.
- Antioxidant Activity : Research indicates that it exhibits antioxidant properties, potentially neutralizing free radicals and contributing to cellular protection against oxidative stress-related diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in producing agrochemicals and other industrial chemicals. Its reactivity and stability make it valuable in various chemical syntheses.
Cytotoxicity Studies
In vitro studies involving the T-Jurkat cell line demonstrated that this compound significantly reduced cell viability at certain concentrations, suggesting its potential role in cancer therapy.
Enzyme Interaction Studies
Research has focused on the compound's interactions with enzymes linked to metabolic pathways. These studies are crucial for optimizing therapeutic applications while minimizing adverse effects.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-Methylpyrimidin-2-yl)methanamine hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Pyrimidine-Based Analogues
a. (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride (CAS: 930272-59-6)
- Molecular Formula : C₆H₁₂Cl₂N₃
- Molecular Weight : 220.09 g/mol
- Key Differences: The methyl group is at the 5-position instead of the 4-position. The dihydrochloride salt form enhances solubility compared to the monohydrochloride .
b. (2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride (CAS: 56621-89-7)
- Molecular Formula : C₆H₁₂Cl₂N₃O
- Molecular Weight : 236.09 g/mol
- Key Differences : Substitution of the methyl group with a methoxy group at the 2-position introduces increased polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
c. [4-(1-Fluoro-1-methylethyl)-pyrimidin-5-yl]methanamine Hydrochloride (CAS: 1427195-20-7)
Heterocyclic Ring Variants
a. (4-Fluoropyridin-2-yl)methanamine Hydrochloride (CAS: 1241725-81-4)
- Molecular Formula : C₆H₈ClFN₂
- Molecular Weight : 162.59 g/mol
- The fluorine atom enhances electronegativity, influencing receptor binding kinetics .
b. (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)
- Molecular Formula : C₅H₇Cl₂NS
- Molecular Weight : 184.09 g/mol
- Key Differences : A thiophene ring replaces pyrimidine, introducing sulfur-based resonance effects. The chlorine substituent increases lipophilicity, favoring blood-brain barrier penetration .
c. (3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine Hydrochloride (CAS: 1820707-11-6)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| (4-Methylpyrimidin-2-yl)methanamine HCl | 1782311-16-3 | C₆H₁₀ClN₃ | 183.62 | 4-methyl, 2-aminomethyl | Kinase inhibitors, antiviral agents |
| (5-Methylpyrimidin-2-yl)methanamine diHCl | 930272-59-6 | C₆H₁₂Cl₂N₃ | 220.09 | 5-methyl | Solubility-enhanced drug candidates |
| (2-Methoxypyrimidin-4-yl)methanamine diHCl | 56621-89-7 | C₆H₁₂Cl₂N₃O | 236.09 | 2-methoxy | Polar therapeutic agents |
| [4-(Fluoropropyl)pyrimidin-5-yl]methanamine HCl | 1427195-20-7 | C₈H₁₃ClFN₃ | 205.66 | 4-fluoropropyl | Long-acting pharmaceuticals |
| (4-Fluoropyridin-2-yl)methanamine HCl | 1241725-81-4 | C₆H₈ClFN₂ | 162.59 | 4-fluoro pyridine | CNS-targeting drugs |
| (3-Chlorothiophen-2-yl)methanamine HCl | 643088-03-3 | C₅H₇Cl₂NS | 184.09 | 3-chloro thiophene | Neuroactive compounds |
Biological Activity
(4-Methylpyrimidin-2-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with a methyl group at the 4-position and a methanamine functional group at the 2-position. The hydrochloride salt form enhances its solubility, facilitating its use in biological studies and applications.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , potentially neutralizing free radicals and contributing to cellular protection. This activity is crucial in mitigating oxidative stress-related diseases, which underscores the compound's therapeutic potential in various health conditions.
2. Modulation of Biological Pathways
In vitro studies have demonstrated that this compound can modulate significant biological pathways. It interacts with various biological macromolecules, influencing cellular processes relevant to health and disease management. For instance, it has been shown to affect enzyme activity and receptor interactions, which can lead to altered metabolic pathways.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved. The compound's ability to act as both a nucleophile and a base enhances its reactivity and versatility in biochemical applications.
Case Studies
- Cytotoxicity Studies : In a study involving the T-Jurkat cell line, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential applications in cancer therapy .
- Enzyme Interaction : The compound has been investigated for its interactions with enzymes linked to metabolic pathways. These studies are essential for optimizing therapeutic applications while minimizing adverse effects.
Applications in Medicinal Chemistry
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structural features allow for the development of new drugs targeting specific diseases, including cancer and metabolic disorders .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Methylpyrimidin-2-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Common synthetic approaches involve nucleophilic substitution or reductive amination of 4-methylpyrimidine precursors. For example, reacting 4-methylpyrimidine-2-carbonitrile with reducing agents like LiAlH4 in anhydrous THF under nitrogen can yield the amine intermediate, followed by HCl salt formation. Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of reducing agent). Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Table 1: Synthetic Route Comparison
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Reductive Amination | 65–75 | LiAlH4, THF, 0–5°C, 12 h |
| Nucleophilic Substitution | 50–60 | NH3/MeOH, 60°C, 24 h |
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR in D2O or DMSO-d6 confirm proton environments (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm and methyl groups at δ 2.4–2.6 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 142.0845 for C6H10N3) and exact mass (201.1311854 g/mol for the hydrochloride salt) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 42.5%, H: 6.5%, N: 19.8%) within ±0.3% deviation.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of hydrochloride salts?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) may arise due to solvent inclusion or polymorphism. To resolve this:
Refine data using SHELXL with restraints for hydrogen bonding and chloride ion placement .
Compare experimental X-ray diffraction patterns with simulated data from related compounds (e.g., analogous pyrimidine hydrochlorides crystallizing in P2/c or P2/n space groups) .
Validate thermal displacement parameters (ADPs) to detect disorder in the methylpyrimidine moiety.
Q. What strategies are effective for assessing the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C for hydrochloride salts).
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–12) over 24–72 hours. Hydrolysis is minimal below pH 3 but increases in alkaline conditions.
- Light Sensitivity : Expose samples to UV (254 nm) and visible light; quantify degradation products (e.g., oxidized pyrimidine derivatives) using LC-MS .
Q. How can analytical methods distinguish by-products or regioisomers formed during synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. By-products (e.g., dihydrochloride salts or N-methylated analogs) exhibit distinct retention times and m/z values.
- 2D NMR : H-C HSQC and HMBC correlations differentiate regioisomers (e.g., 4-methyl vs. 2-methyl substitution on pyrimidine) .
Methodological Considerations for Data Interpretation
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution. The methyl group at C4 reduces electron density at C2, favoring nucleophilic attack at C5.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways for amine alkylation .
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
